3-苯基丙烯醛(4-叔丁基-1,3-噻唑-2-基)腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

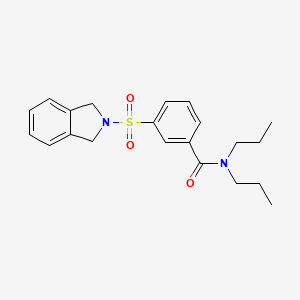

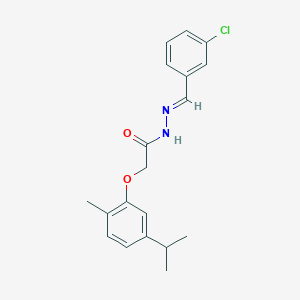

Hydrazones are a class of organic compounds formed by the reaction of hydrazines with aldehydes or ketones. They are known for their diverse chemical and physical properties, making them of interest in various scientific and industrial applications. The compound "3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone" falls within this category, showcasing interesting attributes derived from its unique structure.

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. This reaction is often facilitated by acidic or basic conditions to promote the formation of the hydrazone linkage. While specific synthesis details for "3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone" are not directly available, related syntheses involve starting materials like 2-hydrazinyl-1,3-benzothiazole and various aldehydes, followed by recrystallization from alcohol solutions (Lindgren et al., 2013).

Molecular Structure Analysis

Hydrazones exhibit diverse molecular conformations influenced by their substituents. The structure of related hydrazone compounds reveals no significant intramolecular hydrogen bonds but varies in conformation based on the positioning of heteroatoms and the sulfur atom of the benzothiazole unit. Differences in intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the molecular assembly and stability of these compounds (Lindgren et al., 2013).

Chemical Reactions and Properties

Hydrazones can participate in various chemical reactions, including cycloadditions, rearrangements, and redox reactions, depending on the functional groups present in their structure. The reactivity of "3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone" would be influenced by the electron-donating and withdrawing properties of the phenyl and tert-butyl groups, respectively, which could affect its nucleophilic and electrophilic reaction sites.

Physical Properties Analysis

The physical properties of hydrazones, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. While specific data for "3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone" are not provided, related compounds show varied physical properties based on their conformation and the presence of intermolecular hydrogen bonds and π-π stacking interactions (Lindgren et al., 2013).

科学研究应用

1. 结构分析和构象

- 腙化合物,包括与 3-苯基丙烯醛腙相关的化合物,已被结构表征以了解其构象和分子间氢键。Lindgren 等人(2013 年)的研究分析了不同的构象,发现相似化合物之间的分子间相互作用存在差异 (Lindgren 等人,2013 年)。

2. 偶氮-腙互变异构

- 偶氮-腙互变异构,偶氮和腙形式之间的化学平衡,已在与 3-苯基丙烯醛腙类似的化合物中进行了研究。Lyčka(1999 年)分析了通过将萘重氮氯化物与腙偶联制备的染料的核磁共振光谱,其中包括对偶氮-腙互变异构的见解 (Lyčka,1999 年)。

3. 在染料和颜料化学中的应用

- 腙在染料和颜料化学中的作用已得到探索。例如,Yagi(1963 年)研究了苯基偶氮乙酰乙酰苯胺和相关化合物的吸收光谱,这些化合物与 3-苯基丙烯醛腙具有结构相似性,提供了对分子内氢键和 π-p 共轭影响的见解 (Yagi,1963 年)。

4. 新型化合物的合成和表征

- 新型腙化合物的合成研究正在进行中。Zhang 等人(2009 年)合成了新型芳基醛(芳基酮)-硫醇乙酰腙衍生物并对其进行了表征,这些衍生物在结构上与 3-苯基丙烯醛腙相关 (Zhang 等人,2009 年)。

5. 药用化学应用

- 腙桥联噻唑-吡咯衍生物的抗菌活性,在结构上与 3-苯基丙烯醛腙相关,已得到研究。Yurttaş 等人(2013 年)合成了含有腙桥的化合物并测试了它们的抗菌和抗真菌活性 (Yurttaş 等人,2013 年)。

6. 聚合物化学和荧光性质

- Zhang 等人(2019 年)对水杨醛腙官能化聚合物及其与稀土元素的配合物进行了研究,探讨了这些材料的荧光性质。这项研究与聚合物化学领域相关,并突出了腙衍生物在开发具有独特光学性质的新材料方面的潜力 (Zhang 等人,2019 年)。

7. 催化和化学反应

- Blanden 等人(2011 年)研究了 4-氨基苯丙氨酸作为腙配位生物相容性亲核催化剂,这在催化和生化应用方面具有重要意义。这项研究对于理解腙化合物在生物系统中的催化行为特别重要 (Blanden 等人,2011 年)。

8. 缓蚀

- Chaitra 等人(2016 年)探讨了与 3-苯基丙烯醛腙在结构上相关的噻唑腙在酸性介质中防止低碳钢腐蚀的抑制活性。这项研究突出了腙化合物在缓蚀中的应用,这是工业化学的一个关键方面 (Chaitra 等人,2016 年)。

属性

IUPAC Name |

4-tert-butyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-16(2,3)14-12-20-15(18-14)19-17-11-7-10-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,19)/b10-7+,17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBRYRZOKYANPW-NRHDHWSESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NN=CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CSC(=N1)N/N=C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)